Chlorotrimethylphosphine gold(I)
Description
Historical Context and Evolution of Gold(I) Phosphine (B1218219) Chemistry
The chemistry of gold was long considered to be of limited catalytic interest. However, the exploration of gold(I) complexes, particularly those stabilized by phosphine ligands, has led to a renaissance in gold-catalyzed reactions. nih.gov The journey of gold(I) phosphine chemistry began with the synthesis of simple, linear complexes. These early compounds laid the groundwork for understanding the fundamental bonding and reactivity patterns of gold(I).
The development of various phosphine ligands, with their tunable electronic and steric properties, has been a driving force in the evolution of this field. nih.gov While a variety of phosphine ligands have been employed, trimethylphosphine (B1194731) offers a combination of strong σ-donation and relatively small steric bulk, making Chloro(trimethylphosphine)gold(I) a stable and reactive precursor. The Au-P bond in such complexes is a dative covalent bond, where the lone pair of electrons on the phosphorus atom contributes to the bonding with the gold center. nih.gov
Significance of Chloro(trimethylphosphine)gold(I) as a Prototypical Gold(I) Precursor
Chloro(trimethylphosphine)gold(I) is a quintessential precursor for the synthesis of other gold(I) compounds. Its chloride ligand can be readily substituted by a variety of other ligands, including alkynes, carbenes, and thiolates, opening up a vast chemical space for exploration. wikipedia.org This reactivity is central to its role in generating catalytically active species. For instance, treatment with silver salts of non-coordinating anions can generate highly electrophilic cationic gold(I) complexes, which are potent catalysts for a range of organic transformations. wikipedia.org
The structural characteristics of Chloro(trimethylphosphine)gold(I) have also been a subject of significant interest. In the solid state, the monomeric units of (CH₃)₃PAuCl are aggregated through Au⋯Au contacts, forming a helical chain structure. tum.de These aurophilic interactions, which are a hallmark of gold(I) chemistry, are influenced by the steric requirements of the phosphine ligand. tum.de
Table 1: Physicochemical Properties of Chloro(trimethylphosphine)gold(I)
| Property | Value |
| Chemical Formula | C₃H₉AuClP alfa-chemistry.com |
| Molecular Weight | 308.50 g/mol alfa-chemistry.com |
| CAS Number | 15278-97-4 sigmaaldrich.comalfa-chemistry.com |
| Appearance | Crystalline solid |
| Melting Point | 230 °C (decomposes) sigmaaldrich.com |
| Coordination Geometry | Linear P-Au-Cl axis in the monomer tum.de |
Overview of Research Trajectories for Gold(I) Phosphine Complexes
The foundational understanding gained from studying Chloro(trimethylphosphine)gold(I) and its analogues has propelled research in several exciting directions:
Homogeneous Catalysis: Gold(I) phosphine complexes are at the forefront of catalysis, enabling a wide range of organic reactions. These include the activation of alkynes and allenes for nucleophilic attack, as well as various cyclization and rearrangement reactions. The development of sterically demanding and electron-rich phosphine ligands has led to more stable and efficient catalysts. sigmaaldrich.com
Medicinal Chemistry: Gold compounds have a long history in medicine, and modern research is focused on developing gold(I) phosphine complexes as potential therapeutic agents. mdpi.comnih.gov For example, some gold(I) phosphine complexes have shown promising anticancer activity, with mechanisms of action that are distinct from traditional platinum-based drugs. nih.govrsc.orgresearchgate.net
Table 2: Selected Structural Data for Chloro(trimethylphosphine)gold(I)
| Parameter | Value | Reference |
| Au-P Bond Length | 2.229(2) Å | tum.de |
| Au-Cl Bond Length | 2.271(2) Å | tum.de |
| P-Au-Cl Angle | 178.9(1)° | tum.de |
| Au⋯Au Contacts | 3.271(1), 3.356(1), 3.386(1) pm | tum.de |
| Au-Au-Au Angles | 141.6(1), 141.8(1), 141.9(1)° | tum.de |
Properties
Molecular Formula |
C3H9AuClP |
|---|---|
Molecular Weight |
308.50 g/mol |
IUPAC Name |
gold(1+);trimethylphosphane;chloride |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChI Key |
BVRRHCPRDPAYFI-UHFFFAOYSA-M |
Canonical SMILES |
CP(C)C.[Cl-].[Au+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for Chloro Trimethylphosphine Gold I
Established Synthetic Pathways to Chloro(trimethylphosphine)gold(I)
The preparation of Chloro(trimethylphosphine)gold(I) typically follows one of two main strategies: the reduction of a gold(III) precursor in the presence of the phosphine (B1218219) ligand or the displacement of a more labile ligand from a pre-existing gold(I) complex.
A common method for synthesizing phosphine-gold(I) halides involves the reduction of a gold(III) source, such as chloroauric acid (HAuCl₄), with a tertiary phosphine. In this reaction, the phosphine serves a dual role as both a reducing agent and a coordinating ligand. For the analogous triphenylphosphine (B44618) complex, two equivalents of the phosphine react with chloroauric acid. rsc.org One equivalent is oxidized to phosphine oxide, while the other is incorporated into the final gold(I) complex. A similar mechanism is expected for the synthesis of Chloro(trimethylphosphine)gold(I), where trimethylphosphine (B1194731) reduces Au(III) to Au(I) and subsequently coordinates to the metal center to yield the stable (CH₃)₃PAuCl complex. The general representation of this type of reaction is as follows:
Reaction Scheme: Reduction of Gold(III)
| Precursor | Reagents | Product | Byproducts |
|---|
An alternative and often more direct route to Chloro(trimethylphosphine)gold(I) is through a ligand exchange reaction. This method starts with a gold(I) complex that contains a weakly bound, labile ligand. A common precursor for this synthesis is (Dimethyl sulfide)gold(I) chloride, [(CH₃)₂S]AuCl. The dimethyl sulfide (B99878) ligand is readily displaced upon reaction with the stronger trimethylphosphine ligand, which has a higher affinity for the gold(I) center. This displacement reaction is typically clean and efficient, providing the desired Chloro(trimethylphosphine)gold(I) complex in high yield.
Reaction Scheme: Ligand Exchange
| Precursor | Reagent | Product | Displaced Ligand |
|---|
Utilization of Chloro(trimethylphosphine)gold(I) as a Building Block for Advanced Gold Complexes
Chloro(trimethylphosphine)gold(I) is a cornerstone precursor for the synthesis of more elaborate gold-containing structures, including multinuclear clusters and organogold compounds. The reactivity of the Au-Cl bond allows for the substitution of the chloride anion, opening pathways to a diverse range of derivatives.
Research has shown that the monomeric units of (CH₃)₃PAuCl can self-assemble in the solid state to form helical chains through relatively short gold-gold interactions, known as aurophilic interactions. capes.gov.brresearchgate.netnih.gov These weak bonding phenomena are a key step in the formation of larger gold clusters. The controlled aggregation of these simple precursors can lead to complex supramolecular architectures and materials with unique photophysical properties. Furthermore, phosphine gold(I) halides are instrumental in the synthesis of gold nanoparticles; they can act as a source of gold that is reduced in the presence of various stabilizing agents to form well-defined nanoparticles. rsc.orgresearchgate.net
Preparation of Related Gold(I) Trimethylphosphine Derivatives
The chloride ligand in Chloro(trimethylphosphine)gold(I) can be readily substituted to generate a wide array of other gold(I) trimethylphosphine derivatives of the general formula [(CH₃)₃P]Au-L, where L can be another halide, a pseudohalide, or an organic fragment.
A straightforward example is the synthesis of bis(trimethylphosphine)gold(I) chloride, [[(CH₃)₃P]₂Au]Cl. This cationic complex is formed by reacting Chloro(trimethylphosphine)gold(I) with an additional equivalent of trimethylphosphine. capes.gov.brresearchgate.netnih.gov In this structure, the gold center becomes coordinated to two phosphine ligands, adopting a nearly linear P-Au-P geometry, with the chloride acting as the counter-ion. capes.gov.brresearchgate.netnih.gov
Reaction Scheme: Synthesis of a Cationic Complex
| Precursor | Reagent | Product |
|---|
This reactivity allows for the systematic modification of the coordination sphere of the gold atom, enabling the fine-tuning of the electronic and steric properties of the resulting complexes for applications in catalysis and materials science.
Advanced Structural Elucidation and Bonding Analysis of Gold I Phosphine Systems
Spectroscopic Characterization Techniques Applied to Chloro(trimethylphosphine)gold(I)
Spectroscopic methods are instrumental in defining the electronic and vibrational properties of chloro(trimethylphosphine)gold(I) in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P Chemical Shift Analysis and Coupling Constants
NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei. nih.gov For chloro(trimethylphosphine)gold(I), ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons, resulting from coupling to the phosphorus-31 nucleus.
¹³C NMR: The carbon-13 NMR spectrum will similarly display a doublet for the methyl carbons due to ¹³C-³¹P coupling.
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for probing the Au-P bond. organicchemistrydata.orghuji.ac.il The chemical shift provides insight into the electronic environment of the phosphorus atom, while the coupling constants can reveal interactions with other nuclei. ucsd.eduiastate.eduiupac.orglibretexts.orgkhanacademy.org The chemical shift range in ³¹P NMR is wide, making it sensitive to subtle changes in the coordination sphere. slideshare.netyoutube.com
Interactive Data Table: Predicted NMR Data for Chloro(trimethylphosphine)gold(I)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (J) |
| ¹H | Doublet | JHP |
| ¹³C | Doublet | JCP |
| ³¹P | Singlet (in decoupled spectrum) | N/A |
Note: Actual chemical shifts and coupling constants would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the characteristic vibrational modes of the molecule. researchgate.netbiointerfaceresearch.comjmaterenvironsci.com This information helps in confirming the structure and understanding the strength of the chemical bonds. For chloro(trimethylphosphine)gold(I), key vibrational modes include:
Au-P stretch: This vibration is a direct probe of the gold-phosphine bond strength.
Au-Cl stretch: This mode provides information about the gold-chlorine bond.
P-C stretches and bends: These vibrations are characteristic of the trimethylphosphine (B1194731) ligand.
The combined use of IR and Raman spectroscopy is advantageous as some vibrational modes may be active in one technique but not the other, providing a more complete picture of the molecule's vibrational landscape. olemiss.edu
Mass Spectrometry for Molecular Ion Detection
Mass spectrometry is a crucial technique for determining the molecular weight of chloro(trimethylphosphine)gold(I) and for studying its fragmentation patterns. rsc.orgnih.govrsc.org The molecular ion peak in the mass spectrum confirms the identity and elemental composition of the compound. youtube.comyoutube.com High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the molecular formula. Fragmentation patterns can offer insights into the relative strengths of the bonds within the molecule, as weaker bonds are more likely to break during ionization. researchgate.netnih.gov
Single-Crystal X-ray Diffraction Studies of Gold(I) Phosphine (B1218219) Complexes
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, allowing for the precise determination of atomic positions. carleton.eduinflibnet.ac.inyoutube.com
Determination of Coordination Geometry and Bond Parameters in [L–Au–X] Architectures
For chloro(trimethylphosphine)gold(I), single-crystal X-ray diffraction studies have revealed a linear P-Au-Cl axis in the monomeric units. tum.de This linear geometry is characteristic of two-coordinate gold(I) complexes. The analysis of the diffraction data yields precise bond lengths for the Au-P and Au-Cl bonds, as well as the P-Au-Cl bond angle, which is expected to be close to 180°.
Interactive Data Table: Crystallographic Data for Chloro(trimethylphosphine)gold(I)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | tum.de |
| Space Group | Pnma | tum.de |
| Au-P Bond Length | 2.229(2) Å | tum.de |
| Au-Cl Bond Length | 2.271(2) Å | tum.de |
| P-Au-Cl Bond Angle | 180° (by symmetry) | tum.de |
Investigation of Aurophilic Interactions and Supramolecular Assembly in Solid State
A fascinating aspect of gold(I) chemistry is the tendency for complexes to form intermolecular Au···Au interactions, known as aurophilic interactions. mdpi.comnih.gov These interactions, though weaker than covalent bonds, are strong enough to influence the packing of molecules in the solid state, leading to the formation of supramolecular assemblies. nih.govresearchgate.netnih.gov
In the crystal structure of chloro(trimethylphosphine)gold(I), the monomeric units aggregate to form helical chains through relatively short, alternating Au···Au contacts with distances of 3.271(1), 3.356(1), and 3.386(1) pm. tum.de These distances are shorter than the sum of the van der Waals radii of gold, indicating a significant attractive interaction. The Au-Au-Au angles within these chains are approximately 141.6-141.9°. tum.de This supramolecular assembly is a direct consequence of aurophilic bonding, which plays a crucial role in the solid-state structure of many gold(I) compounds. researchgate.netnih.govrsc.org The presence and nature of these interactions can be influenced by factors such as the steric bulk of the phosphine ligand. tum.de
Theoretical Insights into Gold(I)-Ligand Bonding and Relativistic Effects
Theoretical and computational chemistry provides a powerful lens for understanding the intricate nature of bonding in gold(I) complexes. For chlorotrimethylphosphine gold(I), these methods illuminate the underlying electronic structure and quantify the forces governing the gold-phosphine and gold-chlorine interactions. A significant aspect of gold chemistry is the influence of relativistic effects, which are particularly pronounced for heavy elements like gold and are crucial for accurately describing its bonding characteristics. nih.govresearchgate.net These effects lead to a contraction of the 6s orbital, strengthening the Au-ligand bond. researchgate.net
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of gold(I) phosphine complexes. nih.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to model the geometry, orbital interactions, and energetic properties of molecules like chlorotrimethylphosphine gold(I). nih.gov
Studies on analogous complexes, such as [AuCl(PH₃)ₙ], have been conducted to analyze their stability using quantum theoretical methods. researchgate.netacs.org These calculations reveal that gold(I) has a strong preference for a two-coordinate, linear geometry, as seen in the P-Au-Cl axis of chlorotrimethylphosphine gold(I). nih.govtum.de This preference is a direct consequence of relativistic effects that stabilize the 6s orbital and increase the 5d-6s energy gap, favoring hybridization that leads to linear coordination. rsc.org
Ligation with phosphines is shown to promote the hybridization of gold's orbitals. nih.gov The interaction is primarily a dative covalent bond, where the lone pair of electrons on the phosphorus atom is donated to the gold(I) center. nih.gov Computational models, such as the Dewar-Chatt-Duncanson model, help describe this interaction, which involves forward donation from the ligand to the metal and some degree of back-donation from the filled 5d orbitals of gold to the ligand. nih.gov However, recent analyses also highlight the importance of Pauli repulsion between the metal and ligand orbitals as a key factor in determining the geometry and stability of gold(I) complexes. nih.govnih.gov
The table below presents theoretical data on the stability of related gold(I) phosphine chloride complexes, illustrating the energy changes associated with the coordination of phosphine ligands.
| Reaction | Energy Change (kJ mol⁻¹) |
| [AuCl] + PH₃ → [AuCl(PH₃)] | > 100 |
| [AuCl(PH₃)] + PH₃ → [AuCl(PH₃)₂] | < 100 |
| [AuCl(PH₃)₂] + PH₃ → [AuCl(PH₃)₃] | Weakly bound |
| Data derived from quantum theoretical studies on [AuCl(PH₃)ₙ] complexes, which serve as a model for phosphine-gold(I) chloride systems. researchgate.netacs.org |
Analysis of Bond Strengths and Covalent Character
The gold(I)-phosphine bond is a subject of detailed theoretical analysis to determine its strength and degree of covalency. The bond is relatively labile compared to the gold-thiolate bond, which has implications for ligand exchange reactions. nih.gov Despite this, the Au-P bond is notably stronger than the analogous Ag-P or Cu-P bonds, a factor that contributes to the preference for linear, two-coordinate geometries in gold(I) phosphine complexes. researchgate.net
Relativistic effects significantly enhance the covalent character of the Au-P bond. researchgate.net The relativistic contraction and stabilization of the gold 6s orbital allows it to overlap more effectively with the ligand orbitals, strengthening the covalent interaction. researchgate.netrsc.org This increased covalency is a distinguishing feature of gold chemistry compared to its lighter congeners in Group 11. researchgate.net
Energy decomposition analysis (EDA) is a computational technique used to dissect the interaction energy between fragments—in this case, the [AuCl] and PMe₃ units—into distinct components such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. Studies on similar gold(I)-π ligand systems reveal that the interplay between charge transfer (covalency) and Pauli repulsion is a critical driving force for the observed coordination motifs. nih.govnih.gov While the electrostatic component is significant, the orbital interaction term confirms the substantial covalent nature of the gold-ligand bond.
The table below summarizes key bond parameters for chlorotrimethylphosphine gold(I) and related compounds, derived from crystallographic and theoretical studies.
| Compound | Bond | Parameter | Value |
| (Me₃P)AuCl | Au-P | Bond Length | Not specified in snippets |
| (Me₃P)AuCl | Au-Cl | Bond Length | Not specified in snippets |
| (Me₃P)AuCl | P-Au-Cl | Bond Angle | Linear tum.de |
| (Me₃P)AuCl | Au···Au | Intermolecular Contact | 327.1(1) pm, 335.6(1) pm, 338.6(1) pm tum.de |
| [Au(en)Cl₂]Cl | Au-Cl (covalent) | Bond Length | 2.2811(9) Å, 2.2836(11) Å nih.gov |
| [Au(en)Cl₂]Cl | Au-Cl (ionic) | Distance | 3.3033(10) Å nih.gov |
Coordination Chemistry and Ligand Mediated Reactivity in Gold I Trimethylphosphine Complexes
Steric and Electronic Parameters of the Trimethylphosphine (B1194731) Ligand
The trimethylphosphine ligand is characterized by its steric and electronic properties, which are key to understanding the behavior of its gold(I) complexes. wikipedia.org
Steric Properties: The steric bulk of a phosphine (B1218219) ligand is described by the Tolman cone angle, which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when it is attached to a metal. wikipedia.org For trimethylphosphine, the Tolman cone angle is 118°. wikipedia.org This relatively small cone angle indicates that PMe₃ is not a sterically demanding ligand, allowing for the potential coordination of multiple phosphine ligands to a single metal center. wikipedia.org
The combination of strong electron donation and modest steric bulk makes trimethylphosphine a versatile ligand in gold(I) chemistry, promoting the formation of stable, yet reactive, complexes.
Ligand Dissociation and Association Equilibria
The stability of gold(I) phosphine complexes in solution is governed by ligand dissociation and association equilibria. researchgate.net In the case of chlorotrimethylphosphine gold(I), the Au-P bond is relatively labile, meaning the trimethylphosphine ligand can dissociate from the gold center. nih.gov This process is often reversible and can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. researchgate.net
The strength of the Au-P bond is a key determinant of the dissociation equilibrium. While considered relatively weak compared to Au-S bonds, the Au-P bond in gold(I)-phosphine complexes is still significant enough to allow for the isolation of stable compounds. nih.gov
Influence of Counterions on Gold(I) Complex Stability and Reactivity
The counterion associated with a cationic gold(I) complex can have a profound impact on its stability and reactivity. acs.org Although chlorotrimethylphosphine gold(I) is a neutral complex, related cationic gold(I) phosphine complexes, often generated in situ, are central to many catalytic applications. In these cases, the nature of the counterion (X⁻ in [L-Au]⁺X⁻) can modulate the Lewis acidity of the gold center and influence the course of a reaction. acs.org
Weakly coordinating anions, such as triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻), are often employed to generate highly electrophilic and reactive cationic gold(I) complexes. acs.orgresearchgate.net These anions have a minimal tendency to coordinate to the gold center, leaving it more available to interact with substrates. Conversely, more strongly coordinating anions, such as chloride (Cl⁻), can compete with the substrate for coordination to the gold, potentially leading to lower catalytic activity. researchgate.net
The counterion can also affect the stability of the gold complex by influencing its aggregation state or its interaction with the solvent. acs.org The choice of counterion is therefore a critical parameter in designing and optimizing gold-catalyzed reactions. acs.orgacs.org
Comparative Studies with Other Phosphine and N-Heterocyclic Carbene Ligands
The properties of chlorotrimethylphosphine gold(I) can be better understood by comparing them to gold(I) complexes bearing other phosphine or N-heterocyclic carbene (NHC) ligands.
Other Phosphine Ligands: Phosphine ligands offer a wide range of steric and electronic properties. For instance, triphenylphosphine (B44618) (PPh₃) is more sterically demanding (cone angle = 145°) and less electron-donating than trimethylphosphine. manchester.ac.uk This difference in properties can lead to significant variations in the reactivity and stability of their respective gold(I) complexes. nih.gov For example, the bulkier PPh₃ may favor the formation of two-coordinate linear complexes and can influence the kinetics of ligand exchange and catalytic turnover. nih.gov Conversely, more electron-donating phosphines can increase the stability of the gold complex but may decrease its Lewis acidity and, consequently, its catalytic activity in certain reactions. researchgate.net
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another important class of ligands in gold(I) chemistry. They are generally stronger σ-donors than phosphines and form very stable Au-C bonds. rsc.org This enhanced stability can be advantageous in preventing catalyst decomposition. However, the strong donation from the NHC ligand can also render the gold center less electrophilic compared to its phosphine-ligated counterparts. The steric environment around the carbene carbon can also be readily tuned, providing another handle for controlling reactivity and selectivity. rsc.org Comparative studies have shown that the choice between a phosphine and an NHC ligand can significantly alter the outcome of a gold-catalyzed reaction. rsc.org
Solvatochromic Effects and Solvent Coordination in Gold(I) Solutions
The solvent can play a more active role than simply acting as a medium for the reaction. In the case of cationic gold(I) phosphine complexes, the solvent can coordinate to the metal center, especially when weakly coordinating counterions are present. rsc.org This coordination can influence the electronic properties of the gold complex, which can be observed through solvatochromic effects—changes in the color of a solution with a change in solvent.
Mechanistic Investigations of Reaction Pathways Involving Chloro Trimethylphosphine Gold I
Oxidative Addition to Gold(I) Centers
Oxidative addition is a key elementary step in many catalytic cycles, involving the formal oxidation of the metal center. In the case of gold(I) complexes like chloro(trimethylphosphine)gold(I), this process leads to the formation of octahedral or square planar gold(III) species.
Pathways for Formation of Gold(III) Intermediates
The oxidation of Au(I) to Au(III) can proceed through several mechanistic pathways. While direct oxidative addition to mononuclear Au(I) complexes can be challenging due to the high redox potential of the Au(I)/Au(III) couple, various strategies have been developed to facilitate this transformation. researchgate.net These include the use of strong oxidants, photochemical methods, and the design of specialized ligand frameworks. researchgate.netbris.ac.uk
For instance, the reaction of (trimethylphosphine)gold(I) chloride with certain oxidants can lead to the direct formation of a Au(III) complex. The nature of the oxidant plays a significant role in determining the reaction pathway. Some reactions may proceed through a concerted mechanism, while others might involve stepwise processes with the formation of radical intermediates or Au(II) species. nih.govyoutube.com The presence of aurophilic interactions in dinuclear gold(I) complexes can also promote oxidation by preorganizing the metal centers and lowering the redox potential. nih.gov
Influence of Oxidant Nature on Reaction Mechanism
The choice of oxidant has a profound impact on the mechanism of oxidative addition to chloro(trimethylphosphine)gold(I). Strong oxidants, such as halogens (e.g., Cl2, Br2) or PhICl2, can readily oxidize Au(I) to Au(III). nih.govnih.gov The reaction with PhICl2, for example, can lead to the formation of a cis-diaryl Au(III) species through a rapid reaction with the remaining Au(I) complex. nih.gov
In contrast, weaker oxidants may require external stimuli, such as light, to initiate the reaction. Photoinitiated oxidative addition of CF3I to Au(I) aryl and alkyl complexes has been shown to proceed via a radical chain reaction. acs.org The mechanism involves the photoexcited oxidant accepting an electron from the Au(I) complex to form a radical anion, which then initiates a chain process. acs.org
Furthermore, some transformations can occur without the need for an external oxidant. For example, stable and catalytically active Au(III) complexes have been generated through the mild oxidative addition of a strained C-C bond of biphenylene (B1199973) to a cationic Au(I) complex. nih.gov
Reductive Elimination from Gold(III) Species
Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. It involves the formation of a new covalent bond between two ligands with a concomitant reduction of the metal center's oxidation state, in this case from Au(III) to Au(I). youtube.com
Pathways for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds via reductive elimination from Au(III) complexes can occur through different mechanistic pathways. nih.govresearchgate.net Pioneering studies indicated that these reactions can proceed either from a four-coordinate square planar complex or through a three-coordinate T-shaped intermediate formed after ligand dissociation. nih.govnih.gov
For C-C bond formation, aryl-aryl reductive elimination from certain Au(III) complexes has been found to be exceptionally fast, proceeding without the requirement of phosphine (B1218219) dissociation. nih.gov This is in contrast to many alkyl-alkyl reductive eliminations, which are often inhibited by the presence of free phosphine ligand and are believed to proceed through a dissociative mechanism. nih.gov The nature of the ligands on the gold center significantly influences the preferred pathway. nih.gov
For C-X bond formation, studies on Au(III) methyl complexes have revealed two primary pathways for reductive elimination:
Inner-sphere mechanism: This involves the formation of a tricoordinate intermediate by phosphine dissociation, followed by the reductive elimination of the product. nih.govresearchgate.netacs.org
SN2-type pathway: This involves the nucleophilic attack of a weakly coordinating anion or a neutral nucleophile on the gold-bound carbon atom. nih.govresearchgate.netacs.org
The formation of aryl thioethers through reductive elimination from a gold(III) pincer complex has also been demonstrated, where the thiol is capable of cleaving one of the pincer Au-C bonds. rsc.org
Role of Ligand Architecture in Reductive Elimination Selectivity
The architecture of the ligands coordinated to the gold center plays a critical role in determining the selectivity and rate of reductive elimination. The steric and electronic properties of phosphine ligands, for example, can significantly influence the reaction pathway. acs.org
In many cases, reductive elimination requires the two groups that will form a new bond to be in a cis orientation to each other. youtube.comyoutube.com The steric bulk of the phosphine ligand can affect the stability of the Au(III) complex and the ease of ligand dissociation, which can be a prerequisite for achieving the necessary cis geometry for reductive elimination. nih.gov
Furthermore, the electronic properties of the ligands can modulate the electron density at the gold center, thereby influencing the barrier for reductive elimination. Electron-withdrawing groups on the ligands can favor reductive elimination. youtube.com The presence of specific ligands can also open up alternative mechanistic pathways. For instance, the presence of fluoride (B91410) ligands on a Au(III) center appears to be crucial for enabling C-C coupling reactivity with arylboronic acids, preventing unproductive C-X elimination. nih.gov
Ligand Exchange Dynamics and Catalytic Turnover
Ligand exchange is a fundamental process in organometallic chemistry and is integral to catalytic turnover. In the context of chloro(trimethylphosphine)gold(I) catalysis, the lability of the phosphine and chloride ligands allows for the coordination of substrates and the release of products. nih.gov
The exchange of phosphine ligands on gold(I) complexes can occur through an associative mechanism, where a new ligand coordinates to the metal center before the original ligand dissociates. rsc.org The rate of this exchange is influenced by the nature of the phosphine ligands and the solvent. rsc.org
Computational Modeling of Elementary Steps in Gold(I) Catalysis
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of gold(I)-catalyzed reactions. These theoretical studies provide deep insights into the elementary steps of catalytic cycles, mapping out complete reaction energy profiles. For reactions involving Chloro(trimethylphosphine)gold(I), computational models focus on the transformation of this stable precatalyst into the catalytically active species and the subsequent steps of substrate activation, bond formation, and product release.
Elucidation of Transition States and Energy Barriers
A primary goal of computational modeling in catalysis is to identify the transition state (TS) structures and calculate their associated energy barriers (activation energies) for each elementary step. This information reveals the rate-determining step of the reaction and explains how the catalyst and ligand structure influence reaction outcomes and efficiency.
For a typical gold(I)-catalyzed reaction, such as the hydroamination or cycloisomerization of an enyne, the mechanism initiated by the active species derived from Chloro(trimethylphosphine)gold(I) involves several key stages. DFT calculations are used to model each stage:
Substrate Coordination: The active cationic catalyst, [(PMe3)Au]⁺, coordinates to the alkyne or allene (B1206475) moiety of the substrate. This π-complex formation is typically a low-barrier, reversible process that activates the unsaturated bond toward nucleophilic attack.
Nucleophilic Attack: This is often the crucial bond-forming step. A nucleophile (either internal or external) attacks the activated π-system. DFT calculations precisely map the geometry of the transition state for this step, revealing the trajectory of the nucleophile and the extent of bond-making and bond-breaking. The energy barrier of this step is highly sensitive to the electronic properties of both the substrate and the phosphine ligand.
Protodeauration/Rearrangement: Following the nucleophilic attack, a vinyl-gold or alkyl-gold intermediate is formed. The final step to release the product and regenerate the active catalyst is often a protodeauration, where a proton source cleaves the Au-C bond. Theoretical studies have shown that the energy barrier for protodeauration is significantly influenced by the electron-donating ability of the phosphine ligand. researchgate.net Strong electron-donating ligands like trimethylphosphine (B1194731) can increase the electron density on the gold center, which in turn strengthens the Au-C bond. While this enhances the stability of the intermediate, it can increase the energy barrier for the subsequent protodeauration step. researchgate.net
The table below summarizes the elementary steps and the key factors influencing their energy barriers, as determined by computational modeling.
| Elementary Step | Description | Key Factors Influencing Energy Barrier |
| Ligand Dissociation/Halide Abstraction | Formation of the active cationic catalyst [(PMe3)Au]+ from the AuCl(PMe3) precatalyst. | Polarity of the solvent; Strength of the halide abstractor (e.g., AgSbF₆). |
| Substrate Coordination | Binding of the alkyne, alkene, or allene to the [(PMe3)Au]+ center to form a π-complex. | Steric bulk of the phosphine ligand and substrate; π-basicity of the substrate. |
| Nucleophilic Attack | Attack of a nucleophile on the gold-activated substrate, leading to C-C or C-X bond formation. | Electrophilicity of the activated substrate; Nucleophilicity of the attacking species; Steric hindrance around the reaction center. |
| Protodeauration | Cleavage of the C-Au σ-bond by a proton source to release the final product and regenerate the catalyst. | Acidity of the proton source; Electron-donating strength of the phosphine ligand (e.g., PMe₃). researchgate.net |
Identification of Active Catalytic Species
In reactions employing Chloro(trimethylphosphine)gold(I), the neutral, linear complex AuCl(PMe3) is overwhelmingly considered a precatalyst . It is not, in itself, the species that directly participates in the primary catalytic cycle of activating unsaturated bonds.
Computational and experimental studies confirm that the true active catalytic species is the two-coordinate, cationic complex, [(PMe3)Au]⁺ . u-tokyo.ac.jpnih.gov This species is generated in situ from the precatalyst. The most common method for its generation is through the abstraction of the chloride ligand by a silver salt containing a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf). frontiersin.org The reaction is driven by the precipitation of insoluble silver chloride (AgCl).
AuCl(PMe3) + AgSbF₆ → [(PMe3)Au]⁺[SbF₆]⁻ + AgCl(s)
The resulting cationic gold(I) complex is a powerful and soft π-acid. Its catalytic function stems from its ability to coordinate to the π-system of alkynes, allenes, or alkenes, thereby lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and rendering it highly electrophilic and susceptible to attack by even weak nucleophiles. u-tokyo.ac.jp
An important aspect clarified by computational studies is the general exclusion of a Au(I)/Au(III) redox cycle for catalysis with simple phosphine ligands like PMe₃. u-tokyo.ac.jp While such cycles are common for other metals (like palladium) and for gold complexes with specific ligand scaffolds, the oxidative addition to a L-Au(I) center to form a Au(III) species is typically energetically unfavorable. Furthermore, the subsequent reductive elimination from the Au(III) center is also often a high-barrier process. u-tokyo.ac.jp Therefore, for most transformations catalyzed by AuCl(PMe3), the mechanism proceeds through π-activation, with the gold center remaining in the +1 oxidation state throughout the entire catalytic cycle.
The table below outlines the different gold species involved in a typical catalytic reaction starting from Chloro(trimethylphosphine)gold(I).
| Species | Formula | Role in Catalysis |
| Precatalyst | AuCl(PMe3) | Stable starting material, source of the active catalyst. |
| Active Catalyst | [(PMe3)Au]+ | π-acidic species that coordinates and activates the substrate. nih.gov |
| Coordinated Intermediate | [(PMe3)Au(substrate)]+ | π-complex formed between the catalyst and the unsaturated substrate. |
| Organogold Intermediate | [(PMe3)Au-R]+ | σ-bonded complex formed after nucleophilic attack (e.g., a vinyl-gold species). |
Catalytic Applications and Mechanistic Paradigms of Gold I Trimethylphosphine Catalysts
Activation of Unsaturated Carbon-Carbon Bonds
Cationic gold(I) phosphine (B1218219) complexes are renowned for their exceptional ability to act as soft, carbophilic π-acids, readily activating carbon-carbon multiple bonds such as those in alkynes, allenes, and alkenes. duke.eduresearchgate.net This activation renders the unsaturated system susceptible to nucleophilic attack, paving the way for a plethora of synthetic transformations, including cycloisomerization and hydrofunctionalization reactions.
Alkyne and Allene (B1206475) Activation in Cycloisomerization and Hydrofunctionalization
Gold(I) catalysts, including those with phosphine ligands, are paramount for the electrophilic activation of alkynes. acs.org The interaction between the gold(I) center and the alkyne π-system facilitates nucleophilic additions and intricate cycloisomerization cascades. nih.govd-nb.info
Alkyne Activation: The general mechanism for alkyne hydrofunctionalization involves the coordination of the alkyne to the cationic gold(I) species. This π-activation polarizes the alkyne, making it highly electrophilic and prone to attack by a wide range of nucleophiles (e.g., water, alcohols, amines). acs.org This strategy has been successfully employed in the total synthesis of complex natural products. For instance, the intramolecular 6-exo-dig cyclization of an alkynol was a key step in the synthesis of (−)-atrop-abyssomicin C. acs.org Similarly, a gold(I)-catalyzed oxycyclization of an alkynol was used to construct the dihydropyran ring in bryostatin (B1237437) 16. acs.org
Allene Activation: Allenes are another class of unsaturated substrates that are readily activated by phosphine gold(I) catalysts. These reactions enable diverse transformations, including hydroamination and hydroarylation. nih.govnih.gov Mechanistic studies on the intermolecular hydroamination of allenes with hydrazides, catalyzed by Ph₃PAuNTf₂, revealed that the reaction is first-order in both gold and allene, but zero-order in the nucleophile. This suggests that the rate-limiting step does not involve the nucleophile. nih.gov Furthermore, the use of more electron-deficient phosphine ligands on the gold(I) catalyst can accelerate the reaction, supporting an "outer-sphere" mechanism where the nucleophile attacks the gold-activated allene without prior coordination. nih.gov
In intramolecular hydroarylation of allenes, highly electrophilic phosphite (B83602) gold(I) catalysts have proven effective, yielding vinyl-substituted benzocycles. nih.gov A notable feature of some gold-catalyzed allenyne cycloisomerizations is the proposed dual activation mechanism, where two gold centers synergistically participate. This involves the nucleophilic addition of an allene double bond to a cationic phosphinegold(I)-complexed phosphinegold(I) acetylide. nih.gov
Table 1: Selected Gold(I)-Catalyzed Cycloisomerization and Hydrofunctionalization Reactions
| Catalyst System | Substrate Type | Reaction Type | Product | Key Findings | Reference(s) |
| (Ph₃PAu)₃O]BF₄ | 1,5-Allenyne | Cycloisomerization | Cross-conjugated triene | A dual-gold mechanism is proposed, involving a phosphinegold acetylide intermediate. | nih.gov |
| Ph₃PAuNTf₂ | Allene / Hydrazide | Intermolecular Hydroamination | Allylic hydrazide | Reaction is first-order in gold and allene; accelerated by electron-deficient phosphines. | nih.gov |
| Phosphite gold(I) cation | 4-Allenyl arene | Intramolecular Hydroarylation | Vinyl-substituted benzocycle | Highly electrophilic phosphite gold(I) catalysts are optimal. | nih.gov |
| (PPh₃)AuCl / AgSbF₆ | Hydroxylated Enyne | Cycloisomerization | Bicyclo[3.1.0]hexan-3-one | Catalyst system selectively promotes rearrangement to form bicyclic ketones. | nih.gov |
| Phosphinegold(I)-bis-p-nitrobenzoate | Aminoallene | Intramolecular Hydroamination | Vinyl pyrrolidines and piperidines | Achieves high enantioselectivity (70-99% ee). | elsevierpure.com |
Alkene Activation in Various Synthetic Transformations
While alkynes and allenes have been the primary focus, the activation of alkenes by gold(I) catalysts opens avenues for valuable synthetic transformations. Phosphine-catalyzed Michael additions of alcohols and water to activated alkenes, such as methyl vinyl ketone, have been reported using trimethylphosphine (B1194731) as the catalyst. nih.gov In this system, the phosphine acts as a general base catalyst by forming a phosphonium (B103445) enolate intermediate. nih.gov
More advanced applications involve dual catalytic systems where gold catalysis is merged with other catalytic paradigms. A significant breakthrough is the combination of gold catalysis with visible-light photoredox catalysis for the intermolecular atom transfer thiosulfonylation of alkenes. semanticscholar.orgrsc.org This dual system enables the regioselective introduction of both a thio- and a sulfonyl-group across the double bond in an atom-economical manner, avoiding the need for stoichiometric external oxidants. semanticscholar.org
Cross-Coupling Reactions Catalyzed by Gold(I) Complexes
The domain of cross-coupling reactions has traditionally been dominated by metals like palladium and nickel. However, the development of gold-catalyzed cross-coupling reactions represents a significant expansion of gold's catalytic repertoire. nih.gov These transformations typically necessitate a Au(I)/Au(III) redox cycle, which is challenging to achieve due to the high oxidation potential of gold. nih.govthieme-connect.de
Key strategies have been developed to facilitate this redox cycle. One approach involves the use of specific ligands that enable the oxidative addition of substrates like aryl iodides to the gold(I) center. thieme-connect.de Another strategy employs redox-active coupling partners, such as aryldiazonium salts, which can oxidize the gold(I) catalyst. thieme-connect.dethieme-connect.de For instance, gold-catalyzed C(sp²)–C(sp) and C(sp²)–C(sp²) cross-coupling of aryldiazonium salts with organostannanes has been achieved under redox-neutral conditions. thieme-connect.de
Oxidative Gold(I) Catalysis
Oxidative gold catalysis involves reactions where the gold catalyst cycles between the Au(I) and Au(III) oxidation states. wikipedia.orglibretexts.org This paradigm unlocks reactivity patterns that are distinct from the more common π-acid catalysis, enabling transformations like cross-coupling and difunctionalization reactions. thieme-connect.dethieme-connect.de
Dual Catalysis Systems (e.g., Photoredox-Gold Catalysis)
A powerful strategy to overcome the high barrier for the oxidation of Au(I) is the merger of gold catalysis with photoredox catalysis. nih.govyoutube.com In this synergistic approach, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process that facilitates the oxidation of the gold(I) complex. semanticscholar.orgnih.gov
This method provides a mild and efficient pathway to access Au(III) intermediates without the need for harsh chemical oxidants. For example, the oxidative addition of aryldiazonium salts to ligand-supported gold(I) complexes has been demonstrated under visible light photoredox conditions. nih.gov This provides direct experimental evidence for the involvement of Au(I)/Au(III) cycles in these dual catalytic systems and offers a synthetic route to well-defined cyclometalated gold(III) species. nih.gov The dual photoredox-gold catalysis has been successfully applied to the difunctionalization of alkenes, showcasing a novel reaction mode where the gold catalyst can cycle through multiple oxidation states (Au(0) to Au(III)). semanticscholar.org
Table 2: Comparison of Oxidative Gold(I) Catalysis Strategies
| Catalysis Strategy | Oxidant Type | Mechanism | Key Advantage(s) | Representative Reaction | Reference(s) |
| External Oxidant | Chemical (e.g., Selectfluor) | Au(I) is directly oxidized by the stoichiometric chemical oxidant to Au(III). | Conceptually straightforward. | Oxidative cross-coupling of alkynes. | nih.gov |
| Dual Photoredox-Gold | Photocatalyst-generated radical | A photocatalyst generates a radical species that oxidizes Au(I) to Au(II), which is then further oxidized to Au(III). | Mild reaction conditions; avoids harsh stoichiometric oxidants. | Intermolecular thiosulfonylation of alkenes; C(sp²)-Br bond activation. | semanticscholar.orgrsc.orgnih.gov |
Role of External Oxidants in Gold Redox Cycling
Historically, the oxidation of Au(I) to Au(III) in catalytic cycles relied on the use of strong external oxidants. nih.gov Reagents like Selectfluor (a source of electrophilic fluorine) were employed to drive the Au(I)/Au(III) catalytic cycle in the first examples of gold-catalyzed oxidative cross-coupling reactions. nih.gov This approach demonstrated the synthetic potential of incorporating redox cycles into gold chemistry.
However, the requirement for superstoichiometric amounts of strong oxidants often limits the functional group tolerance and necessitates harsher reaction conditions. The development of milder oxidative strategies, such as the dual catalysis systems discussed above, represents a significant advancement, expanding the scope and applicability of oxidative gold catalysis.
Reductive Transformations Employing Gold(I) Catalysts
Gold(I) catalysts, typically featuring phosphine or N-heterocyclic carbene (NHC) ligands, are renowned for their carbophilic Lewis acidity, which enables the activation of alkynes, allenes, and alkenes toward nucleophilic attack. nih.gov While extensively used in cycloisomerization and addition reactions, their application in reductive transformations is a developing area. One notable strategy is catalytic transfer hydrogenation, where a hydrogen donor molecule is used to achieve reduction.
A significant example involves the use of supported gold nanoparticles for the chemo- and regioselective transfer hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines (THQs). fudan.edu.cn In this process, formic acid (FA) serves as a safe and convenient hydrogen source. Research has shown that gold nanoparticles supported on single-phase rutile titania (Au/TiO2-R) are particularly effective catalysts for this transformation under mild conditions. fudan.edu.cn The combination of gold nanoparticles with a suitable support like rutile titania is crucial for achieving high catalytic activity. fudan.edu.cn This system demonstrates excellent chemoselectivity, with the potential for high substrate-to-catalyst ratios. fudan.edu.cn
Furthermore, this catalytic system facilitates a one-pot reductive N-formylation protocol, converting quinoline compounds directly to N-formyltetrahydroquinolines using formic acid. fudan.edu.cn This highlights the versatility of gold catalysts in mediating reductive processes that are of significant interest to the pharmaceutical and chemical industries due to the prevalence of the THQ scaffold in bioactive compounds. fudan.edu.cn
Table 1: Gold-Catalyzed Transfer Hydrogenation of Quinolines with Formic Acid fudan.edu.cn
| Catalyst | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Au/TiO2-R | Quinoline | 1,2,3,4-Tetrahydroquinoline | 78 | Formic Acid, Mild Conditions |
| Au/Al2O3 | Quinoline | 1,2,3,4-Tetrahydroquinoline | Poor | Formic Acid, Mild Conditions |
| Au/ZnO | Quinoline | 1,2,3,4-Tetrahydroquinoline | No Reaction | Formic Acid, Mild Conditions |
Development of Enantioselective Gold(I) Catalysis
Achieving enantioselectivity in gold(I) catalysis is a formidable challenge due to the linear, two-coordinate geometry favored by Au(I) complexes. This geometry places the chiral ligand far from the substrate, making effective chirality transfer difficult. rsc.org Consequently, the development of asymmetric gold catalysis has been heavily reliant on the design of innovative chiral ligands, primarily phosphines, that can create a well-defined chiral environment around the metal center. mdpi.comnih.gov Simple, achiral ligands like trimethylphosphine are not suitable for inducing enantioselectivity.
The field has evolved significantly from its early days. Initial breakthroughs utilized bifunctional gold(I) ferrocenyl phosphine catalysts in asymmetric aldol-type reactions. nih.gov However, progress in the broader field of enantioselective gold(I) catalysis was later dominated by axially chiral binuclear gold(I) complexes and monodentate phosphoramidite (B1245037) ligands. nih.gov
Modern approaches focus on several key strategies:
Bifunctional Ligands : These ligands feature a phosphine for coordination to the gold center and a separate functional group (e.g., an amide or an amino group) that can interact with the substrate or a nucleophile through non-covalent interactions, such as hydrogen bonding. nih.gov This cooperative mechanism helps to position the substrate within the chiral pocket of the catalyst, enabling highly enantioselective transformations. rsc.orgnih.gov
Sterically Demanding Ligands : The use of highly hindered phosphine ligands, such as JohnPhos or BrettPhos, can stabilize the cationic Au(I) center and create a congested chiral environment that directs the approach of the substrate. acs.orgsigmaaldrich.com
Ferrocene-Based Phosphines : Chiral ferrocenyl phosphines represent a versatile and highly effective class of ligands. mdpi.comnih.gov Their modular synthesis allows for fine-tuning of steric and electronic properties. Planar chiral ferrocene (B1249389) ligands have been successfully applied in enantioselective cycloadditions, with computational studies highlighting the importance of noncovalent interactions between the ligand and the substrate in dictating the stereochemical outcome. nih.govacs.org
Merged Gold/Organocatalysis : This dual-catalysis strategy combines the unique carbophilicity of a gold catalyst with a separate chiral organocatalyst (e.g., a Brønsted acid or an amine). rsc.org Each catalyst activates a different partner in the reaction, allowing for asymmetric transformations that are not feasible with either catalyst alone. rsc.org
A notable application is the asymmetric [3+3]-cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with azomethine imines, catalyzed by a chiral gold complex prepared in situ from a Taddol-derived phosphine-phosphite ligand, which affords furo[3,4-d]tetrahydropyridazine derivatives with high yields and enantioselectivities. nih.gov
Table 2: Performance of a Chiral Phosphine-Phosphite Gold(I) Catalyst in Asymmetric [3+3]-Cycloaddition nih.gov
| Substrate 1 (Alkynyl-alkenone) | Substrate 2 (Azomethine Imine) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| R1=Ph, R2=Me | Ar=Ph | 88 | 95 |
| R1=4-MeC6H4, R2=Me | Ar=Ph | 94 | 96 |
| R1=4-FC6H4, R2=Me | Ar=Ph | 92 | 96 |
| R1=2-thienyl, R2=Me | Ar=Ph | 85 | 94 |
| R1=Ph, R2=Me | Ar=4-MeOC6H4 | 90 | 95 |
Q & A
Q. What are the established synthetic routes for Chlorotrimethylphosphine gold(I), and how can reaction conditions be optimized for high yield and purity?
Chlorotrimethylphosphine gold(I) is synthesized via ligand exchange reactions between gold(I) precursors (e.g., AuCl(THT)) and trimethylphosphine in anhydrous solvents under inert atmospheres. Silver salts (e.g., AgOTf) are often used to facilitate ligand displacement. Critical parameters include stoichiometric control, exclusion of moisture/oxygen, and low-temperature conditions to prevent ligand degradation. Yield optimization (>90%) is achieved by maintaining a 1:1 molar ratio of AuCl(THT) to PMe₃ in dichloromethane .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Chlorotrimethylphosphine gold(I)?
- X-ray crystallography confirms the linear P-Au-Cl geometry (bond angles ~180°) and Au–P bond lengths (~2.25 Å) .
- ³¹P NMR in CDCl₃ shows a singlet at δ ~20 ppm, confirming ligand coordination.
- IR spectroscopy identifies Au–Cl stretching vibrations (~330 cm⁻¹).
- Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), critical for thermal applications .
Advanced Research Questions
Q. How do steric and electronic properties of trimethylphosphine influence the reactivity of Chlorotrimethylphosphine gold(I) in catalytic systems?
The small cone angle (118°) and strong σ-donor capacity of PMe₃ increase the electrophilicity of the Au(I) center compared to bulkier ligands (e.g., PPh₃). This enhances substrate activation in π-catalysis (e.g., alkyne hydration) but reduces stability in protic environments. Kinetic studies using DFT calculations show lower activation barriers for PMe₃-bound Au(I) in oxidative addition steps .
Q. What mechanisms underlie the selective cytotoxicity of Chlorotrimethylphosphine gold(I) in human cancer cells?
The complex inhibits thioredoxin reductase (TrxR) by binding to its selenocysteine active site, inducing ROS accumulation and apoptosis. In SH-SY5Y neuroblastoma cells, it disrupts Ca²⁺-ATPase activity, leading to calcium dysregulation. Synchrotron X-ray absorption spectroscopy (XAS) confirms Au–S bond formation in cellular environments, validating thiol-mediated toxicity .
Q. How can ligand dissociation and instability of Chlorotrimethylphosphine gold(I) be mitigated in aqueous biological assays?
Q. What role does Chlorotrimethylphosphine gold(I) play in modulating bacterial quorum sensing and biofilm formation?
The Au(I) center interferes with LuxR-type transcriptional regulators, suppressing virulence factor production in Pseudomonas aeruginosa. Biofilm mass reduction (>60%) is observed at sublethal concentrations (5–10 µM), attributed to disrupted extracellular DNA-metal ion interactions. Confocal microscopy reveals altered biofilm architecture .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic activity of Chlorotrimethylphosphine gold(I): How can experimental variables explain these differences?
Conflicting data on alkene hydroamination efficiency (30–95% yields) arise from:
- Ligand purity : Trace moisture degrades PMe₃, reducing Au(I) electrophilicity.
- Counterion effects : Non-coordinating anions (e.g., SbF₆⁻) enhance activity vs. coordinating ones (e.g., Cl⁻).
- Substrate scope : Electron-deficient alkenes react faster due to enhanced π-backbonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
